molecular formula C20H34O B213077 Hydroabietyl alcohol CAS No. 26266-77-3

Hydroabietyl alcohol

Cat. No. B213077
CAS RN: 26266-77-3
M. Wt: 290.5 g/mol
InChI Key: FLMIYUXOBAUKJM-IUHBKHCYSA-N
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Description

Hydroabietyl Alcohol is an organic alcohol derived from wood rosin . It is used in adhesives, mascara, inks, and sealants. It also serves as a plasticizer in plastic materials and non-structural coatings .


Synthesis Analysis

The synthesis of Hydroabietyl Alcohol involves the hydrogenation of rosin acids . The process of alcohol synthesis often involves a strategy known as retrosynthetic analysis . This approach involves reasoning backward from the target molecule to identify the starting materials needed for the synthesis .


Molecular Structure Analysis

Hydroabietyl Alcohol has a molecular formula of C20H34O and a molecular weight of 290.48 . It contains a total of 64 bonds, including 26 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 3 six-membered rings, 2 ten-membered rings, 1 hydroxyl group, 1 primary alcohol, and 1 ether .


Chemical Reactions Analysis

Chemical reactions in alcohols like Hydroabietyl Alcohol occur mainly at the functional group. Some reactions involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom .


Physical And Chemical Properties Analysis

Hydroabietyl Alcohol is a colorless, viscous liquid with a very faint wood-like odor . It is insoluble in water but soluble in ethanol . It has a molecular weight of 290.48 .

Scientific Research Applications

Chemistry and Liberal Education

Hydroabietyl alcohol is occasionally mentioned in discussions about the public's understanding of chemistry. For instance, its production process was a point of contention for groups concerned about alcohol consumption, showcasing a lack of awareness that different types of alcohol exist and have diverse applications beyond consumption (Evera, 1948).

Synthesis and Polymerization

Hydroabietyl methacrylate, synthesized from hydroabietyl alcohol, has been studied for its polymerization properties. This substance shows potential as an internal plasticizer or reactive tackifying resin, with a notable glass transition temperature of around -11.32 ℃ (Fu-xiang, 2011). Similarly, hydroabietyl acrylate, another derivative, can be polymerized and is considered for use as an internal plasticizer due to its glass transition temperature of -28.92 ℃ (Chun-peng, 2009).

Hydrogels and Biomaterials

Research has explored the use of alcohol-derived compounds in creating hydrogels and biomaterials. For example, polyvinyl alcohol (PVA) hydrogels, which could include derivatives of hydroabietyl alcohol, have potential in biomedical applications due to their biocompatibility and physical properties (Pal et al., 2007). These hydrogels could serve in wound dressing and drug delivery systems.

Environmental and Energy Research

Hydroabietyl alcohol and its derivatives may have implications in environmental and energy research. For instance, studies on alcohol fuels, like ethanol and methanol, examine their effects on engine performance and emissions, which could indirectly relate to hydroabietyl alcohol's potential use in fuel additives or similar applications (Balki et al., 2014).

Photocrosslinkable Hydrogels

Photocrosslinkable PVA hydrogels, potentially incorporating hydroabietyl alcohol, have been investigated for tissue engineering. These materials can be polymerized in situ, allowing for minimally invasive implantation methods. Their mechanical properties can be tailored for various applications, and they can be functionalized with cell-adhesive peptides for biomedical uses (Schmedlen et al., 2002).

properties

IUPAC Name

[(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h12,14-15,17-18,21H,5-11,13H2,1-4H3/t15?,17-,18-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMIYUXOBAUKJM-IUHBKHCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C(=C1)CCC3C2(CCCC3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051936
Record name Dihydroabietyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arbitol E

CAS RN

26266-77-3
Record name (1R,4aR,4bS,10aR)-1,2,3,4,4a,4b,5,6,7,9,10,10a-Dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26266-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroabietyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenanthrenemethanol, 1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bS,10aR)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihydroabietyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,4aβ,4bα,10aα)]-dodecahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.234
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Record name DIHYDROABIETYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
M Bruze - Contact Dermatitis, 1986 - pubmed.ncbi.nlm.nih.gov
Simultaneous reactions to phenol-formaldehyde resins colophony/hydroabietyl alcohol and balsam of Peru/perfume mixture Simultaneous reactions to phenol-formaldehyde resins …
Number of citations: 46 pubmed.ncbi.nlm.nih.gov
CWG Ansell, C Butler - Polymer, 1994 - Elsevier
… diisocyanate, which are terminated with a mixture of 2-hydroxyethyl methacrylate (2-HEMA) and non-functional terminators such as n-propanol or technical hydroabietyl alcohol. The …
Number of citations: 5 www.sciencedirect.com
FS Stow Jr, KH Horowitz, JH Elliott - Journal of Colloid Science, 1949 - Elsevier
… Based on this analysis, a set of instruments has been constructed and tested With hydroabietyl alcohol (50,000-75,000 poises) at room temperature. The results were checked by …
Number of citations: 10 www.sciencedirect.com
R Ploeger, ER De La Rie, CW McGlinchey… - … degradation and stability, 2014 - Elsevier
… hydroabietyl alcohol as indicated on the product data sheets from Eastman. Technical grade hydroabietyl alcohol is … The sites of possible oxidation in hydroabietyl alcohol are the tertiary …
Number of citations: 27 www.sciencedirect.com
O McFeely, E Byrne, E Storan - British Journal of Dermatology, 2023 - academic.oup.com
… (Merthiolate; positive rate 4.7%), chloroacetamide (positive rate 4.7%), hexahyrdo-1,3,5-tris(2-hydroxyethyl) triazine (Groton BK; positive rate 4.7%), abitol (hydroabietyl alcohol; positive …
Number of citations: 0 academic.oup.com
C Felmingham, R Davenport, H Bala… - Australasian Journal …, 2020 - Wiley Online Library
… in the series were Dermatophagoides mix, nutmeg and hydroabietyl alcohol. Despite some historical popularity and relevant … Hydroabietyl alcohol is a proxy for colophonium allergy.26 …
Number of citations: 20 onlinelibrary.wiley.com
JJ Hostýnek, PS Magee, HI Maibach - Fragrances: Beneficial and Adverse …, 1997 - Springer
… Hydroabietyl alcohol fails to predict correctly due to its high lipophilicity value, which correlates negatively for skin penetration ability, a point that is due for correction in subsequent …
Number of citations: 7 link.springer.com
CJ Guo, Z Sun, SL Xia, YH Wang - Liquid Crystals, 2012 - Taylor & Francis
… Compound 3B was prepared by a similar method to that of 2B with 1.461 g (0.005 mol) of decanal instead of hydroabietyl alcohol. A white crystal product 3B was obtained: yield, 62.4%; …
Number of citations: 11 www.tandfonline.com
CWG Ansell, SJ Masters… - Journal of applied polymer …, 2001 - Wiley Online Library
… an excess of aliphatic diisocyanate, followed by end-capping of all residual isocyanate functionalities with a mixture of hydroxyethyl methacrylate (2-HEMA) and hydroabietyl alcohol (“…
Number of citations: 6 onlinelibrary.wiley.com
H ALCOHOL
Number of citations: 0

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